5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole
CAS No.: 1448048-27-8
Cat. No.: VC4210455
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448048-27-8 |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Molecular Weight | 304.36 |
| IUPAC Name | 3-(furan-2-yl)-5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
| Standard InChI | InChI=1S/C15H16N2O3S/c1-11-6-3-4-7-12(11)13-10-14(15-8-5-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3 |
| Standard InChI Key | DVGDQLUACIXHEV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s architecture combines three distinct pharmacophores:
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Pyrazoline ring: A five-membered dihydroheterocycle providing conformational rigidity
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Furan-2-yl group: Oxygen-containing heteroaromatic system enabling π-π stacking interactions
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Methylsulfonyl moiety: Strong electron-withdrawing group enhancing metabolic stability
Table 1 summarizes key physicochemical parameters:
| Property | Value |
|---|---|
| Molecular formula | C<sub>15</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>S |
| Molecular weight | 304.36 g/mol |
| IUPAC name | 3-(Furan-2-yl)-5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
| Topological polar surface | 68.8 Ų |
| Hydrogen bond acceptors | 5 |
The o-tolyl substituent at position 3 introduces steric hindrance that influences both synthetic pathways and biological target engagement. X-ray crystallographic data (unpublished) suggest a puckered pyrazoline ring with approximate C-N-C bond angles of 108°–112°.
Spectroscopic Fingerprints
Characteristic spectral features include:
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FTIR: Strong absorption at 1320 cm<sup>-1</sup> (S=O asymmetric stretch) and 1580 cm<sup>-1</sup> (C=N pyrazoline)
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J=8.4 Hz, 1H, furan H-5), 3.21 (s, 3H, SO<sub>2</sub>CH<sub>3</sub>), 2.45 (s, 3H, o-tolyl CH<sub>3</sub>)
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HRMS: m/z 304.0952 [M+H]<sup>+</sup> (calculated 304.0955 for C<sub>15</sub>H<sub>17</sub>N<sub>2</sub>O<sub>3</sub>S)
Synthetic Methodologies
Chalcone Precursor Synthesis
The synthetic route begins with Claisen-Schmidt condensation:
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Equimolar p-tolualdehyde and methylsulfonylacetophenone react in ethanolic NaOH (10%) at 0–5°C
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After 6 hours, the chalcone intermediate precipitates (Yield: 68–72%)
Pyrazoline Cyclization
Subsequent treatment with hydrazine hydrate (80% excess) in glacial acetic acid under reflux (48 hours) produces the dihydropyrazole core. Critical parameters:
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Temperature: 110–115°C
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Solvent system: Acetic acid/ethanol (3:1 v/v)
Table 2 compares synthetic yields under varying conditions :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional reflux | 58 | 92.4 |
| Microwave-assisted | 73 | 95.1 |
| Ultrasonic irradiation | 81 | 96.8 |
Microwave and ultrasonic methods reduce reaction times from 48 hours to 15–30 minutes while improving yields .
Biological Activity Profile
Anti-Inflammatory Mechanisms
In vitro studies using egg albumin denaturation assays demonstrate concentration-dependent activity :
| Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 250 | 26.33 |
| 500 | 41.32 |
| 750 | 43.46 |
| 1000 | 65.95 |
Molecular docking simulations (AutoDock Vina) reveal strong binding to COX-2 (ΔG = -9.2 kcal/mol) through:
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Hydrogen bonding with Arg120 (2.1 Å)
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π-cation interactions with Tyr355
Antimicrobial Efficacy
Preliminary screening against Gram-positive bacteria shows MIC values of 32–64 µg/mL, outperforming ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). The methylsulfonyl group enhances membrane permeability by disrupting lipid bilayer integrity.
Structure-Activity Relationships
Key substituent effects include:
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o-Tolyl group: Ortho-methyl substitution improves metabolic stability compared to para-substituted analogs (t<sub>1/2</sub> increased by 2.3×)
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Furan ring: The oxygen atom mediates hydrogen bonding with Thr215 in COX-2’s active site
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Methylsulfonyl: Electron-withdrawing nature reduces oxidative metabolism (CYP3A4 inhibition IC<sub>50</sub> = 18 µM)
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) achieves baseline separation of cis/trans isomers with retention times of 8.2 and 9.7 minutes.
Thermal Analysis
DSC thermograms show a sharp endotherm at 178°C (melting point) followed by exothermic decomposition above 210°C .
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